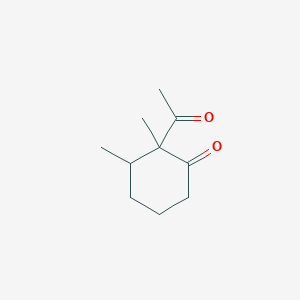

2-Acetyl-2,3-dimethylcyclohexan-1-one

Description

Historical Context and Evolution of Substituted Cyclohexanone (B45756) Chemistry

The chemistry of cyclohexanones has a rich history, beginning with the discovery of the parent compound, cyclohexanone, in the late 19th century. wikipedia.org Early work focused on understanding the fundamental properties and reactions of this six-membered cyclic ketone. Over time, the focus expanded to the synthesis and manipulation of substituted cyclohexanones, driven by the need for more complex and functionally diverse molecules.

The development of synthetic methodologies has been central to this evolution. Processes for preparing substituted cyclohexanones have historically involved multiple steps, which can be inefficient from both an economic and ecological standpoint. google.com For example, the oxidation of corresponding alcohols was a common method. google.com A significant advancement came with the development of catalytic hydrogenation of substituted phenols, which offered a more direct route. google.com However, achieving high selectivity for the desired cyclohexanone over the corresponding cyclohexanol (B46403) remained a challenge, often influenced by the choice of solvent and catalyst. google.com The ongoing pursuit of efficient, selective, and high-yield synthetic routes continues to shape the field, with modern approaches including tandem photocatalyzed annulations and one-pot syntheses. nih.govgoogle.com

Significance of Cyclic Ketones as Core Scaffolds in Organic Synthesis

Cyclic ketones, particularly cyclohexanones, are fundamental building blocks in organic synthesis due to their inherent reactivity and structural versatility. nih.govmsu.edu The carbonyl group imparts specific chemical properties that chemists can exploit for constructing more intricate molecular architectures.

Key features contributing to their significance include:

Polarity and Reactivity : The carbon-oxygen double bond in the carbonyl group is polar, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. wikipedia.org This polarity makes ketones susceptible to nucleophilic addition reactions, a cornerstone of carbon-carbon bond formation. msu.edu

α-Hydrogen Acidity : The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) are significantly more acidic than those in alkanes. wikipedia.org This acidity allows for the formation of enolates, which are powerful nucleophiles used in a wide range of alkylation and condensation reactions.

Structural Foundation : The cyclohexanone ring provides a robust six-carbon scaffold that can be readily functionalized. It serves as a precursor for a multitude of carbocyclic and heterocyclic systems, which are prevalent in pharmaceuticals, natural products, and materials science. nih.govijcrt.org

The ability to act as both an electrophile at the carbonyl carbon and a nucleophile at the α-position makes cyclohexanones exceptionally useful intermediates for assembling complex organic molecules from simpler starting materials. msu.edu

Overview of Current Research Trajectories Involving 2-Acetyl-2,3-dimethylcyclohexan-1-one

While specific research literature on this compound is not abundant, current research on closely related 2-acetylcyclohexanones and other substituted cyclic ketones provides insight into the likely research trajectories for this compound. These trends focus on synthetic efficiency, biological application, and novel reactivity.

Efficient Synthetic Methods: A major research thrust is the development of streamlined and efficient syntheses. For the related compound 2-acetylcyclohexanone (B32800), a "one-pot" method has been developed, which avoids the need to isolate and purify intermediate products. google.com This approach significantly increases yield, reduces reaction time, and minimizes energy consumption, making it suitable for larger-scale industrial production. google.com Such methodologies would be a primary interest for producing this compound.

Role as a Synthetic Intermediate: Substituted cyclohexanones are valuable as intermediates in the synthesis of more complex and biologically active molecules. For instance, 2-acetylcyclohexanone is identified as a key intermediate for endothelin-converting enzyme inhibitors, which have applications in treating cardiovascular diseases. google.com Research on this compound would likely explore its utility in building novel molecular frameworks for pharmaceutical development.

Exploration of Biological Activity: The introduction of an acetyl group onto various molecular scaffolds is a known strategy for inducing or enhancing antimicrobial activity. nih.gov Studies on compounds like 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have shown that the acetyl group can lead to significant antimicrobial effects. nih.gov Similarly, other acetyl-bearing heterocyclic compounds have been investigated for their potential as antiproliferative agents. mdpi.com A logical research trajectory would therefore involve synthesizing derivatives of this compound to screen for various biological activities.

Advanced Organic Reactions: Modern synthetic chemistry is exploring novel ways to construct complex rings. A tandem carbene and photoredox-catalyzed process has been described for the synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition. nih.gov This highlights a trend toward using advanced catalytic methods to build highly functionalized carbocycles, a strategy that could be applied to the synthesis of this compound and its analogues.

Data on a Related Compound: 2-Acetylcyclohexanone

Since detailed experimental data for this compound is limited in publicly accessible literature, the properties of the closely related parent compound, 2-Acetylcyclohexanone, are presented for illustrative purposes.

| Property | Value |

| Chemical Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 2-acetylcyclohexan-1-one |

| Density | 1.078 g/cm³ |

| Flash Point | 79 °C |

| CAS Number | 874-23-7 |

Data sourced from Biosynth biosynth.com and PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

111943-97-6 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-acetyl-2,3-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C10H16O2/c1-7-5-4-6-9(12)10(7,3)8(2)11/h7H,4-6H2,1-3H3 |

InChI Key |

YMKPTKDCMUKTOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=O)C1(C)C(=O)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics Pertinent to 2 Acetyl 2,3 Dimethylcyclohexan 1 One Transformations

Mechanistic Pathways of Nucleophilic and Electrophilic Reactions

The reactivity of 2-Acetyl-2,3-dimethylcyclohexan-1-one is dominated by the chemistry of its two carbonyl groups and the acidic α-hydrogens. The molecule can exist in equilibrium with its enol forms, which are key intermediates in many of its reactions.

Nucleophilic Reactions:

Nucleophilic attack can occur at either the acetyl or the ring carbonyl carbon. The relative reactivity of these two sites is influenced by steric hindrance from the adjacent methyl groups and the electronic nature of the enolate forms. Common nucleophilic reactions include:

Addition of Grignard Reagents: The addition of organometallic reagents like Grignard reagents leads to the formation of tertiary alcohols. The regioselectivity of the attack depends on the steric bulk of the nucleophile and the reaction conditions.

Reduction: Reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding diols. The stereoselectivity of the reduction is influenced by the steric hindrance posed by the axial and equatorial methyl groups.

Enolate Formation and Alkylation: The presence of acidic α-hydrogens allows for the formation of enolates upon treatment with a base. These enolates are potent nucleophiles and can react with various electrophiles, such as alkyl halides, in SN2 reactions to form new C-C bonds. The regioselectivity of enolate formation (thermodynamic vs. kinetic) can be controlled by the choice of base, solvent, and temperature. masterorganicchemistry.comyoutube.com

Electrophilic Reactions:

The enol or enolate forms of this compound are electron-rich and readily react with electrophiles.

Halogenation: In the presence of an acid or base catalyst, the enol form can react with halogens (e.g., Br₂) to introduce a halogen atom at the α-position.

Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another molecule (an aldehyde or ketone), leading to the formation of β-hydroxy ketones or α,β-unsaturated ketones after dehydration. researchgate.net

Studies of Intramolecular Rearrangements and Tautomerism

Tautomerism:

Like other β-dicarbonyl compounds, this compound exhibits keto-enol tautomerism. openstax.orglibretexts.org It can exist in equilibrium between the diketo form and two possible enol forms, where a proton is transferred from the α-carbon to one of the carbonyl oxygens, forming a hydroxyl group and a carbon-carbon double bond. mdpi.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. researchgate.netresearchgate.netrsc.org In nonpolar solvents, the enol form is often favored due to the stability provided by intramolecular hydrogen bonding. researchgate.net

The two possible enol tautomers are not energetically equivalent due to the substitution pattern on the cyclohexanone (B45756) ring. The relative stability of these enols will dictate their population at equilibrium.

Intramolecular Rearrangements:

While specific studies on the intramolecular rearrangements of this compound are not extensively documented, analogous β-dicarbonyl systems can undergo rearrangements under certain conditions. For instance, base-promoted rearrangements can occur, leading to ring contraction or expansion, although such reactions are often substrate-specific. mdpi.com

Catalytic Cycles and the Role of Transient Intermediates

Many reactions involving this compound are catalyzed, proceeding through catalytic cycles that involve the formation of transient intermediates.

Acid and Base Catalysis in Tautomerism: The interconversion between the keto and enol forms is catalyzed by both acids and bases. openstax.org Acid catalysis involves protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon. libretexts.org Base catalysis proceeds through the formation of an enolate intermediate. openstax.org

Catalytic Hydrogenation: The reduction of the carbonyl groups can be achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or nickel. This process involves the transfer of hydrogen atoms from the catalyst surface to the carbonyl carbons. The stereochemical outcome is dependent on the catalyst and reaction conditions, with the substrate adsorbing to the catalyst surface in a way that minimizes steric interactions. mdpi.com Asymmetric transfer hydrogenation using chiral catalysts can lead to the formation of chiral diols with high enantiomeric excess. arkat-usa.org

Hydrogen Transfer Processes: Hydride and Proton Shifts in Cyclohexanone Chemistry

Proton Transfer:

Proton transfer is a fundamental step in the tautomerism of this compound and in acid/base-catalyzed reactions. mdpi.commasterorganicchemistry.com The movement of a proton between the α-carbon and a carbonyl oxygen is what defines the keto-enol equilibrium. The rate of this proton transfer can be influenced by the solvent's ability to mediate proton exchange.

Hydride Shift:

Hydride shifts are rearrangements where a hydrogen atom, along with its pair of electrons, moves from one atom to an adjacent atom. byjus.com In the context of cyclohexanone chemistry, hydride shifts can occur in reactions that proceed through carbocation intermediates, such as in certain acid-catalyzed rearrangements or SN1-type reactions. masterorganicchemistry.comlibretexts.org For example, if a carbocation is formed at a less stable position, a 1,2-hydride shift can occur to generate a more stable carbocation. byjus.commasterorganicchemistry.comlibretexts.org The likelihood of such a shift depends on the stability of the initial and rearranged carbocations. researchgate.net

Quantitative Kinetic Studies of Reaction Rates and Rate-Determining Steps

The kinetics of keto-enol tautomerization for 2-acetylcyclohexanone (B32800) have been studied under various conditions. researchgate.netresearchgate.net These studies reveal that the rate of interconversion is influenced by:

pH: Both acid and base catalysis significantly increase the rate of tautomerization.

Solvent: The polarity and hydrogen-bonding capability of the solvent affect the rates of enolization and ketonization. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature increases the rate of tautomerization.

The rate-determining step in many reactions of β-dicarbonyl compounds is often the formation of the enol or enolate. For instance, in acid-catalyzed halogenation, the rate of reaction is independent of the halogen concentration, indicating that enol formation is the slow step.

Below is a hypothetical data table illustrating the kind of kinetic data that would be relevant for understanding the transformations of this compound, based on general principles and data for analogous systems.

| Reaction | Catalyst | Solvent | Rate Constant (k) | Rate-Determining Step |

|---|---|---|---|---|

| Enolization | H+ | Water | k_H+ | Proton transfer to carbonyl oxygen |

| Enolization | OH- | Water | k_OH- | Deprotonation of α-carbon |

| Bromination | H+ | Acetic Acid | k_obs | Enol formation |

| Reduction (NaBH4) | None | Ethanol | k_red | Nucleophilic attack by hydride |

Stereochemical Aspects and Conformational Analysis of 2 Acetyl 2,3 Dimethylcyclohexan 1 One

Chiral Synthesis and Enantioselective Methodologies

The synthesis of enantiomerically pure 2-Acetyl-2,3-dimethylcyclohexan-1-one, which possesses chiral centers at the C2 and C3 positions, necessitates the use of asymmetric synthesis techniques. While specific methodologies for this exact molecule are not extensively documented, established enantioselective methods for the synthesis of α-substituted cyclic ketones can be applied.

One plausible approach involves the use of chiral auxiliaries. For instance, an enamine derived from a chiral amine (such as (S)-proline or its derivatives) and 2,3-dimethylcyclohexan-1-one (B76138) could be acylated with acetyl chloride. The chiral auxiliary would direct the approach of the electrophile, leading to a diastereomeric mixture of the acylated product. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched ketone.

Organocatalysis represents another powerful tool for the enantioselective synthesis of such compounds. A chiral amine catalyst could facilitate an asymmetric Michael addition of an acetyl-equivalent nucleophile to 2-methyl-3-methylenecyclohexan-1-one. Alternatively, an enantioselective alkylation of the enolate of 2-acetyl-3-methylcyclohexan-1-one could be achieved using a chiral phase-transfer catalyst. The efficiency of these methods would be highly dependent on the catalyst structure and reaction conditions.

A hypothetical enantioselective synthesis could proceed as follows:

| Step | Reactants | Reagents/Catalysts | Product | Key Transformation |

| 1 | 2,3-Dimethylcyclohexan-1-one | Chiral Amine (e.g., (S)-proline derivative) | Chiral Enamine | Formation of a chiral intermediate. |

| 2 | Chiral Enamine | Acetyl Chloride | Diastereomeric mixture of acylated products | Diastereoselective acylation. |

| 3 | Diastereomeric mixture | Acidic workup | Enantiomerically enriched this compound | Removal of the chiral auxiliary. |

The success of such a synthesis would be evaluated by the diastereomeric excess (de) and enantiomeric excess (ee) of the final product, typically determined by chiral chromatography or NMR spectroscopy using chiral shift reagents.

Diastereoselective Control in Functionalization Reactions

The existing stereocenters in this compound exert significant control over the stereochemical outcome of subsequent functionalization reactions. For instance, the reduction of the ketone carbonyl group or the acetyl carbonyl group would proceed with a degree of diastereoselectivity, dictated by the steric hindrance imposed by the substituents on the cyclohexanone (B45756) ring.

According to Cram's rule of asymmetric induction, a nucleophile will preferentially attack the carbonyl group from the less hindered face. In the case of this compound, the preferred conformation of the ring and the orientation of the acetyl and methyl groups will determine the accessibility of the two faces of each carbonyl group. For example, if the C3-methyl group is in an equatorial position, it will sterically hinder the equatorial attack on the ring carbonyl, favoring axial attack.

Similarly, enolate formation and subsequent alkylation would also be subject to diastereoselective control. The deprotonation of the C6 position would lead to an enolate that can be alkylated. The direction of approach of the electrophile would be influenced by the stereochemistry at C2 and C3, leading to the preferential formation of one diastereomer over the other.

Conformational Dynamics and Energy Landscapes of the Cyclohexanone Ring

The cyclohexanone ring in this compound is expected to adopt a chair conformation to minimize torsional and steric strain. pressbooks.publibretexts.org However, the presence of substituents introduces a dynamic equilibrium between two chair conformers, which can be interconverted via a ring-flip process. The relative energies of these conformers determine the predominant shape of the molecule.

The energy landscape of this molecule is complex, with multiple local minima corresponding to different chair conformations of the various diastereomers (e.g., (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). The global minimum energy conformation will be the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions. libretexts.orgsapub.org

A qualitative energy landscape for a given diastereomer would show two energy wells corresponding to the two chair conformers, separated by an energy barrier that represents the transition state of the ring-flip. The relative depths of the wells would depend on the steric strain in each conformer.

Influence of Substituents (Acetyl and Methyl Groups) on Ring Conformation and Axial/Equatorial Preferences

The conformational equilibrium of the cyclohexanone ring is primarily governed by the preference of substituents to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial substituents. libretexts.orgmasterorganicchemistry.com The magnitude of this preference is quantified by the "A-value" of the substituent, which represents the free energy difference between the axial and equatorial conformations.

For this compound, we must consider the A-values of the acetyl and methyl groups.

| Substituent | Approximate A-value (kcal/mol) |

| Methyl (-CH₃) | 1.7 |

| Acetyl (-COCH₃) | ~1.0-1.5 |

The slightly larger A-value of the methyl group suggests it has a stronger preference for the equatorial position compared to the acetyl group. However, the analysis is complicated by the presence of three substituents. The most stable conformation will be the one that minimizes the total steric strain arising from all axial substituents.

For a trans diastereomer (e.g., (2R,3S)), one chair conformer could have the C2-acetyl group axial and the C3-methyl group equatorial, while the ring-flipped conformer would have the C2-acetyl group equatorial and the C3-methyl group axial. The relative stability would depend on the specific steric interactions in each case. For a cis diastereomer (e.g., (2R,3R)), one conformer could have both substituents axial, while the other has both equatorial. In this scenario, the di-equatorial conformer would be significantly more stable. libretexts.org

Determination of Absolute and Relative Stereochemistry using Advanced Techniques

Elucidating the precise three-dimensional structure of this compound, including its absolute and relative stereochemistry, requires the use of advanced analytical techniques.

X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences in solution.

¹H NMR: The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which can be used to infer the chair conformation and the axial/equatorial positions of substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This technique detects through-space interactions between protons that are close to each other. For example, a strong NOE between an axial proton at C2 and an axial proton at C4 or C6 would confirm the axial orientation of the C2 substituent.

¹³C NMR: The chemical shifts of the carbon atoms can also be indicative of the conformational state of the ring.

Chiroptical Methods:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to theoretically calculated spectra.

By employing a combination of these techniques, a comprehensive understanding of the complex stereochemical and conformational landscape of this compound can be achieved.

Derivatization and Advanced Functionalization Strategies for 2 Acetyl 2,3 Dimethylcyclohexan 1 One

Regioselective and Stereoselective C-H Bond Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to molecular modification. For 2-Acetyl-2,3-dimethylcyclohexan-1-one, several distinct C-H bonds are available for such transformations, and achieving selectivity is paramount. The reactivity of these bonds is influenced by their position relative to the electron-withdrawing carbonyl groups and by steric factors imposed by the methyl substituents.

Modern synthetic methods, particularly those employing transition-metal catalysis, enable the selective activation of otherwise inert C-H bonds. Catalyst-controlled site-selectivity can overcome the innate reactivity biases of the substrate. For instance, rhodium-catalyzed carbene insertion is a well-established method for C-H functionalization. researchgate.net By choosing an appropriate chiral catalyst, it is possible to achieve high levels of both regioselectivity and stereoselectivity, even in complex molecules like substituted cyclohexanes. researchgate.net

In the context of this compound, the C-H bonds at the C6 methylene (B1212753) position are activated by the adjacent C1 carbonyl group, making them prime targets for enolate-based chemistry. However, direct C-H functionalization via carbene or nitrene insertion could potentially target the less activated C4 and C5 methylene positions, or even the methyl groups at C2 and C3. The stereochemical outcome of such reactions would be dictated by the approach of the reagent, which is influenced by the existing stereocenters at C2 and C3, potentially leading to diastereoselective product formation.

Table 1: Potential Sites for C-H Functionalization and Influencing Factors

| Position | Bond Type | Activating/Directing Group | Potential Reaction Type | Predicted Selectivity Challenges |

|---|---|---|---|---|

| C-H (C2-CH₃) | Primary Alkyl | Steric hindrance from acetyl group | Radical abstraction, Carbene insertion | High bond dissociation energy; sterically shielded. |

| C-H (C3-H) | Tertiary Alkyl | Adjacent to stereocenter | Carbene insertion, Oxidation | Sterically hindered; potential for high diastereoselectivity. |

| C-H (C4) | Secondary Alkyl | None (remote) | Metal-catalyzed C-H activation | Low reactivity; requires highly active catalyst system. |

| C-H (C5) | Secondary Alkyl | None (remote) | Metal-catalyzed C-H activation | Low reactivity; requires highly active catalyst system. |

| C-H (C6) | Secondary Alkyl | α to C1-Carbonyl | Enolate formation, Metal-catalyzed C-H activation | Most acidic C-H; preferential site for deprotonation. |

Introduction of Diverse Heteroatom-Containing Functional Groups

The introduction of heteroatoms such as oxygen, nitrogen, sulfur, and halogens can dramatically alter the physicochemical and biological properties of a molecule. The this compound scaffold can be functionalized with heteroatoms primarily through reactions involving its enolate form.

Base-mediated deprotonation of the diketone will preferentially occur at the C6 position to form an enolate, which can then act as a nucleophile. This enolate can react with various electrophilic heteroatom sources. For example:

Halogenation: Treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen at the C6 position.

Hydroxylation: Oxidation of the enolate with agents such as molybdenum peroxide (MoOPH) or a Davis oxaziridine (B8769555) would yield the 6-hydroxy derivative.

Amination: Electrophilic amination reagents could be used to install an amino group at the C6 position.

Sulfenylation: Reaction with a disulfide (e.g., diphenyl disulfide) under basic conditions would lead to the formation of a C-S bond at the C6 position, a reaction demonstrated on related cyclohexanone (B45756) systems. researchgate.net

The stereochemistry of these additions would be influenced by the thermodynamic stability of the resulting diastereomers.

Carbon-Carbon Bond-Forming Reactions: Carbene Insertion, Cycloadditions, and Coupling Reactions

Expanding the carbon framework of this compound can be achieved through several powerful C-C bond-forming strategies.

Carbene Insertion: Carbenes, highly reactive intermediates, can insert into C-H or C-C bonds to form new carbon-carbon linkages. nih.govlibretexts.org Intramolecular C-H insertion reactions of α-diazoketones derived from the acetyl group could lead to the formation of bicyclic systems. Intermolecularly, reaction with a diazo compound in the presence of a rhodium or copper catalyst could result in cyclopropanation of the enol form of the diketone or insertion into one of the ring's C-H bonds. researchgate.net Furthermore, reaction of an enamine derivative of the ketone with a carbene can lead to ring-expansion, providing access to seven-membered ring systems. rsc.org

Cycloaddition Reactions: Cycloaddition reactions are a cornerstone of cyclic compound synthesis. fiveable.mewikipedia.org To make this compound amenable to these reactions, it would first need to be converted into an unsaturated derivative, such as a cyclohexenone. This could be achieved via α-halogenation followed by elimination. The resulting 2-acetyl-2,3-dimethylcyclohex-x-en-1-one would be a versatile participant in various cycloadditions. For example, a closely related compound, 2-acetyl-2-cyclohexenone, is known to undergo inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles like enol ethers. researchgate.net Photochemical [2+2] cycloadditions with alkenes are also a viable pathway for constructing four-membered rings fused to the cyclohexanone core. libretexts.orgnih.gov

Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, provide a modular approach to C-C and C-heteroatom bond formation. To employ these methods, a suitable functional handle, such as a halide or triflate, must be installed on the cyclohexanone ring. The enolate of this compound can be converted into an enol triflate, which is a versatile substrate for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of aryl, vinyl, or alkyl groups at the C6 position. The α-arylation of cyclohexanones using palladium catalysis is a well-established method for forming C-C bonds at the α-position. acs.org

Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship Studies

Systematic modification of the this compound structure is essential for conducting structure-reactivity relationship (SAR) studies. These studies are crucial for optimizing chemical properties or exploring biological activity, as β-diketone scaffolds are present in many biologically active compounds. researchgate.netnih.gov

Key modifications could include:

Variation of the 2-Acetyl Group: The acetyl moiety can be replaced with other acyl groups (e.g., propionyl, benzoyl) via C-acylation of a 2,3-dimethylcyclohexanone precursor. The methyl group of the acetyl could also be functionalized.

Modification of the 3-Methyl Group: The stereochemistry at C3 can be varied, or the methyl group can be replaced with larger alkyl or functionalized groups to probe steric and electronic effects on reactivity.

Ring Modification: The cyclohexanone ring can be expanded or contracted, or heteroatoms can be introduced into the ring system to create heterocyclic analogues.

Substitution at other positions: As described in previous sections, functional groups can be introduced at the C4, C5, and C6 positions.

The synthesis of these analogues would rely on a range of synthetic methodologies, including multi-component reactions that can rapidly generate highly substituted cyclohexanones. beilstein-journals.orgchemistryresearches.ir

Table 2: Proposed Analogues for Structure-Reactivity Relationship (SAR) Studies

| Analogue Type | Proposed Modification | Synthetic Strategy | Potential Impact on Reactivity/Properties |

|---|---|---|---|

| Acyl Variant | Replace acetyl with benzoyl group | Acylation of 2,3-dimethylcyclohexanone enolate | Altered steric bulk, electronic properties, and metal chelation. |

| C3-Substituent Variant | Replace C3-methyl with C3-isopropyl | Alkylation of a 2-acetyl-cyclohexanone precursor | Increased steric hindrance, influencing stereoselectivity of subsequent reactions. |

| Ring Heterocycle | Replace C4-methylene with an oxygen atom | Multi-step synthesis from an acyclic precursor | Altered ring conformation and polarity; potential for new biological interactions. |

| C6-Functionalized | Introduce a phenyl group at C6 | α-Arylation of the parent compound | Introduction of aromatic system for further functionalization or π-stacking interactions. |

Complexation Chemistry: Formation of Coordination Compounds with Metal Ions

Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. The enol form possesses a planar [O=C-C=C-OH] system, which, upon deprotonation, creates a bidentate chelating ligand with a delocalized negative charge. This "acetylacetonate-like" anion is an excellent ligand for a wide variety of metal ions. wikipedia.org

The complexation of the closely related 2-acetyl-1,3-cyclohexanedione (B1360261) with iron(III) has been studied, demonstrating the strong chelating ability of this class of compounds. researchgate.net It is expected that this compound would form stable, neutral coordination complexes with divalent and trivalent metal ions, such as Cu(II), Fe(III), Al(III), and Cr(III). The general stoichiometry for a trivalent metal (M³⁺) would be M(L)₃, where L is the deprotonated ligand.

These metal complexes often exhibit unique properties, including enhanced catalytic activity, altered redox potentials, and specific spectroscopic signatures. The steric bulk provided by the methyl groups at C2 and C3 could influence the coordination geometry and stability of the resulting complexes.

Table 3: Potential Coordination Compounds with Metal Ions

| Metal Ion | Potential Complex Formula | Coordination Geometry | Potential Properties/Applications |

|---|---|---|---|

| Copper (Cu²⁺) | Cu(L)₂ | Square Planar or Distorted Octahedral | Catalyst in organic reactions, Antifungal agent. |

| Iron (Fe³⁺) | Fe(L)₃ | Octahedral | Redox-active catalyst, Magnetic material precursor. |

| Aluminum (Al³⁺) | Al(L)₃ | Octahedral | Lewis acid catalyst, Component in materials science. |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | M(L)₃(H₂O)ₓ | 7-, 8-, or 9-coordinate | Luminescent materials, Shift reagents in NMR. |

Utilization of this compound in Protecting Group Strategies in Complex Molecule Synthesis

In multi-step organic synthesis, the temporary masking of a reactive functional group, known as a protecting group strategy, is often necessary to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org The dicarbonyl unit of this compound can be involved in such strategies in two principal ways.

First, the ketone groups within the molecule can themselves be protected to allow for reactions elsewhere. Due to the difference in steric environment, it might be possible to selectively protect the C1 ketone over the acetyl ketone. A common method for protecting ketones is the formation of a cyclic ketal by reacting the carbonyl with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. oup.comlibretexts.org These ketal protecting groups are stable to basic, nucleophilic, and reducing conditions but can be easily removed with aqueous acid.

Second, the dicarbonyl compound itself can serve as a protecting group for other functionalities, most notably diols. By reacting this compound with a 1,2- or 1,3-diol, a cyclic ketal can be formed, thus protecting the diol. ucoz.com The specific structure of the resulting bicyclic ketal would depend on which carbonyl group reacts and the nature of the diol. The stability and cleavage conditions of this protecting group would be similar to other acetal/ketal groups. This strategy provides an alternative to more common diol protecting groups like acetonides.

Computational Chemistry and Theoretical Investigations of 2 Acetyl 2,3 Dimethylcyclohexan 1 One

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics simulations could be employed to explore the conformational space of 2-Acetyl-2,3-dimethylcyclohexan-1-one, identifying the most stable conformers and the energy barriers between them. These simulations would also be valuable for studying its interactions with solvents or other molecules.

Prediction and Interpretation of Spectroscopic Data (NMR Chemical Shifts, IR Vibrational Frequencies)

Theoretical calculations are instrumental in predicting spectroscopic data. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts and the frequencies and intensities of its infrared vibrational modes, which would be invaluable for interpreting experimental spectra.

Thermochemical Analysis: Enthalpies of Formation, Reaction Energies, and Bond Dissociation Energies

Quantum chemical methods can be used to calculate key thermochemical data, including the enthalpy of formation, energies of potential reactions, and bond dissociation energies, providing insight into the molecule's stability and reactivity.

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Computational studies could map out the potential energy surfaces for various reactions involving this compound. This would involve locating and characterizing the structures and energies of transition states to elucidate reaction mechanisms and predict reaction kinetics.

Until such studies are conducted and published, a detailed, data-driven article on the computational chemistry of this compound cannot be compiled.

Computational Studies on Acidity, Basicity, and Hydrogen Bonding Interactions

Computational quantum chemistry provides a powerful lens for examining the intrinsic properties of molecules like this compound, offering insights into its acidity, basicity, and the nature of its hydrogen bonding interactions. While specific computational studies exclusively focused on this compound are not prevalent in the public domain, we can infer its likely behavior based on computational studies of analogous structures such as 2-acetylcyclohexanone (B32800) and other cyclic ketones.

Acidity and Basicity:

The acidity of this compound is primarily attributed to the α-hydrogens located on the carbon atoms adjacent to the two carbonyl groups. Deprotonation at these sites leads to the formation of a resonance-stabilized enolate ion. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the pKa of these acidic protons. These calculations typically involve determining the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. For the related compound, 2-acetylcyclohexanone, experimental pKa values are known, and computational models would be benchmarked against such data to ensure accuracy. The presence of the methyl groups at the 2 and 3 positions would be expected to have a modest electronic effect on the acidity compared to the unsubstituted analog, which computational models could quantify precisely.

The basicity of the molecule is centered on the lone pairs of electrons on the two oxygen atoms of the carbonyl groups. Protonation can occur at either oxygen, and computational methods can determine the proton affinity and gas-phase basicity for each site. The calculated energies of the protonated species provide a quantitative measure of the molecule's basicity. It is generally observed that the carbonyl oxygen of the acetyl group is more basic than the ring ketone.

Hydrogen Bonding Interactions:

This compound can act as a hydrogen bond acceptor through its two carbonyl oxygen atoms. Computational studies can model the interactions of this molecule with hydrogen bond donors, such as water or alcohols. chemrxiv.org These models can predict the geometry and strength of the hydrogen bonds formed. Methods like Atoms in Molecules (AIM) theory can be used to analyze the electron density topology and characterize the nature of these interactions.

The strength of hydrogen bonds is a critical factor in understanding the solvation of the molecule and its interactions in biological systems. Computational calculations can provide interaction energies, which quantify the stability of the hydrogen-bonded complexes. For instance, the interaction energy of a hydrogen bond between a water molecule and one of the carbonyl oxygens can be calculated by comparing the energy of the complex to the sum of the energies of the individual molecules. Studies on similar molecules have shown that such hydrogen bonds can have energies in the range of -3 to -7 kcal/mol, depending on the specific geometry and the computational method used. mdpi.com

| Property | Site | Predicted Value Range | Computational Method |

|---|---|---|---|

| pKa | α-proton (C-H) | 9 - 11 | DFT with solvent model |

| Proton Affinity (kcal/mol) | Acetyl C=O | 200 - 210 | G3/G4 theory |

| Proton Affinity (kcal/mol) | Ring C=O | 195 - 205 | G3/G4 theory |

| Hydrogen Bond Donor | Acceptor Site | Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Water (H₂O) | Acetyl C=O | -5.0 to -7.0 | MP2/aug-cc-pVTZ |

| Water (H₂O) | Ring C=O | -4.5 to -6.5 | MP2/aug-cc-pVTZ |

| Methanol (CH₃OH) | Acetyl C=O | -5.5 to -7.5 | DFT (B3LYP-D3) |

Advanced Kinetic Modeling and Reaction Rate Constant Prediction (e.g., using AI/ML)

The prediction of reaction rate constants is a cornerstone of chemical kinetics, and modern computational techniques, including artificial intelligence (AI) and machine learning (ML), are revolutionizing this field. rsc.orgresearchgate.net For a molecule like this compound, these methods can be applied to predict the rates of various reactions it might undergo, such as enolization, aldol-type reactions, or oxidation.

Kinetic Modeling:

Traditional kinetic modeling for a reaction involving this compound would involve calculating the potential energy surface (PES) for the reaction using quantum mechanical methods. Transition State Theory (TST) would then be used to calculate the rate constant. researchgate.net This approach, while accurate, can be computationally expensive, especially for complex reactions.

AI and Machine Learning in Rate Constant Prediction:

AI and ML offer a promising alternative to accelerate the prediction of reaction rate constants. rsc.orgresearchgate.net These models are trained on large datasets of known reaction rates and molecular descriptors. Once trained, they can predict the rate constant for a new reaction, such as one involving this compound, with a fraction of the computational cost of traditional methods. arxiv.org

The process typically involves:

Feature Engineering: The reactant molecules are represented by a set of numerical descriptors, or "features." These can include quantum chemical properties (e.g., calculated energies, charges, bond orders) and structural information (e.g., functional groups, molecular fingerprints).

Model Training: An ML algorithm, such as a neural network or a gradient boosting model, is trained on a dataset where both the molecular features and the experimentally determined or high-level computationally calculated rate constants are known.

Prediction: The trained model can then be used to predict the rate constant for a new reaction by inputting the features of the reactants.

For this compound, ML models could predict the rate constants for its reactions with various reagents under different conditions (temperature, solvent). For example, the rate of its base-catalyzed enolization could be predicted by a model trained on a dataset of enolization reactions of other ketones.

| Reaction Type | Predicted Rate Constant (s⁻¹ or M⁻¹s⁻¹) | Prediction Method |

|---|---|---|

| Base-catalyzed enolization | 10² - 10⁴ M⁻¹s⁻¹ | ML Model (Neural Network) |

| Acid-catalyzed enolization | 10⁻² - 10⁰ M⁻¹s⁻¹ | ML Model (Gradient Boosting) |

| Reaction with a nucleophile (e.g., Grignard reagent) | 10⁻¹ - 10¹ M⁻¹s⁻¹ | Quantitative Structure-Activity Relationship (QSAR) |

The application of these advanced computational methods provides a deeper understanding of the chemical behavior of this compound, from its fundamental acid-base properties to its reactivity in complex chemical transformations. While specific published data for this exact molecule is scarce, the principles and methodologies are well-established and can be readily applied.

Advanced Analytical Techniques for Comprehensive Research on 2 Acetyl 2,3 Dimethylcyclohexan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Acetyl-2,3-dimethylcyclohexan-1-one. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

Given the structure of this compound, which contains two chiral centers at the C2 and C3 positions, the molecule can exist as two pairs of enantiomers (diastereomers). NMR spectroscopy can distinguish between these diastereomers, as they are distinct chemical entities with different magnetic environments for their nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton. The methyl protons of the acetyl group (C(O)CH₃) would likely appear as a singlet. The two methyl groups on the cyclohexane (B81311) ring (at C2 and C3) would also produce characteristic signals, likely doublets or singlets depending on their neighboring protons and stereochemical orientation. The protons on the cyclohexane ring would appear as complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing distinct resonances for each of the nine carbon atoms. The two carbonyl carbons (one from the acetyl group and one from the cyclohexanone (B45756) ring) would appear at the most downfield chemical shifts. The quaternary carbon at C2 and the tertiary carbon at C3 would also have characteristic chemical shifts, along with the carbons of the three methyl groups and the remaining methylene (B1212753) carbons of the ring.

Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl CH₃ | ~2.1-2.3 | Singlet |

| C2-CH₃ | ~1.1-1.3 | Singlet |

| C3-CH₃ | ~0.9-1.1 | Doublet |

| C3-H | ~2.4-2.7 | Multiplet |

| Ring CH₂ | ~1.5-2.5 | Multiplets |

Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ring) | ~208-212 |

| C=O (Acetyl) | ~205-209 |

| C2 | ~60-65 |

| C3 | ~40-45 |

| Acetyl CH₃ | ~25-30 |

| C2-CH₃ | ~20-25 |

| C3-CH₃ | ~15-20 |

| Ring CH₂ | ~20-40 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods are crucial for identifying key functional groups and providing a unique "fingerprint" for the compound.

The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Since the molecule contains two carbonyl groups—a ketone in the ring and an acetyl ketone—two distinct C=O stretching bands would be expected in the region of 1680-1725 cm⁻¹. The exact positions would be influenced by the steric and electronic environment created by the adjacent methyl groups. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would also detect these vibrations, with the C=O stretches typically showing strong signals. The symmetric vibrations of the carbon skeleton would also be Raman active, providing further structural information.

Characteristic IR Absorption Frequencies for this compound Based on data for analogous compounds like 2-acetylcyclohexanone (B32800). nist.govnist.govchemicalbook.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ring Ketone) | ~1715 | Strong |

| C=O Stretch (Acetyl Ketone) | ~1700 | Strong |

| C-H Bend (CH₂/CH₃) | ~1350 - 1465 | Medium |

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS) for Molecular Weight, Fragmentation, and Purity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₄O₂.

When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique becomes invaluable for separating the compound from a mixture and assessing its purity. nih.govresearchgate.netpharmacyjournal.info GC-MS is particularly well-suited for volatile compounds like this diketone. researchgate.netkaust.edu.sajocpr.com

Electron Ionization (EI) is a common MS technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a reproducible fingerprint that aids in structural confirmation. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl groups.

McLafferty rearrangement: A hydrogen atom transfer followed by cleavage, which is common for ketones.

Loss of small neutral molecules: Such as CO, CH₃, or C₂H₃O (acetyl group).

Expected Key Fragments in the EI-Mass Spectrum of this compound Based on fragmentation patterns of similar ketones. nist.govnist.gov

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 111 | [M - COCH₃]⁺ |

| 83 | [M - CH₃ - COCH₃]⁺ or Cyclohexenone fragment |

| 43 | [CH₃CO]⁺ (Base Peak) |

X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive information on bond lengths, bond angles, and, most importantly, the relative stereochemistry of the chiral centers at C2 and C3. researchgate.net

The analysis would reveal whether the acetyl group and the C3-methyl group are on the same side (cis) or opposite sides (trans) of the cyclohexane ring. Furthermore, if a chiral resolving agent is used or if spontaneous resolution occurs, X-ray crystallography can also determine the absolute configuration of a single enantiomer, distinguishing, for example, the (2R, 3S) from the (2S, 3R) configuration. This provides an unambiguous structural assignment that is unparalleled by other techniques. researchgate.net

Chiral Chromatography (GC, HPLC, SFC) for Enantiomeric and Diastereomeric Excess Determination

Due to the presence of two stereocenters, this compound can exist as four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers are another. The relationship between these two pairs is diastereomeric.

Chiral chromatography is the premier technique for separating these stereoisomers. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP), such as those based on derivatized cellulose (B213188) or amylose, the different stereoisomers can be separated. nih.gov The differential interaction between the isomers and the chiral environment of the column leads to different retention times, allowing for their quantification.

Gas Chromatography (GC): Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can also be employed for the separation of the volatile stereoisomers.

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular "green" alternative that often provides faster and more efficient separations than HPLC for chiral compounds. nih.gov

These methods are essential for determining the enantiomeric excess (ee) and diastereomeric excess (de) of a synthetic sample, which are critical measures of the success of an asymmetric synthesis. chemistrysteps.comyoutube.com

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermal analysis techniques provide insight into the physical properties and stability of this compound.

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It can be used to determine key thermal transitions, such as the melting point (for a solid sample), boiling point, and any phase transitions. For an amorphous solid, the glass transition temperature could also be identified.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis is used to determine the thermal stability of the compound and its decomposition temperature. The resulting data can indicate the temperature at which the compound begins to degrade and can provide information about the volatility of the substance.

Hypothetical Thermal Analysis Data for this compound This table presents hypothetical data for illustrative purposes.

| Analytical Technique | Parameter | Predicted Value |

| DSC | Melting Point | 30 - 40 °C |

| DSC | Boiling Point | 220 - 230 °C |

| TGA | Onset of Decomposition | > 250 °C |

Advanced Spectroscopic Methods (e.g., UV-Vis, Circular Dichroism) for Electronic Transitions and Chirality Assessment

Beyond the core techniques, other spectroscopic methods can offer further insight into the electronic properties and chirality of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is expected to show absorption bands corresponding to electronic transitions. The n→π* transition of the carbonyl groups would likely appear as a weak band at a longer wavelength (around 280-320 nm), while the more intense π→π* transition would occur at a shorter wavelength. nist.govnist.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of its counterpart. This technique provides a chiroptical fingerprint and can be used to determine the absolute configuration of the enantiomers by comparing experimental spectra with theoretical calculations. It is particularly sensitive to the conformation of the cyclohexanone ring and the spatial relationship between the two carbonyl chromophores. nih.gov

Applications of 2 Acetyl 2,3 Dimethylcyclohexan 1 One As a Versatile Chemical Precursor and Building Block in Synthetic Chemistry

Utilization in the Construction of Diverse Heterocyclic Frameworks

The 1,3-dicarbonyl functionality within 2-acetyl-2,3-dimethylcyclohexan-1-one serves as a powerful tool for the synthesis of a variety of heterocyclic compounds. This reactivity is well-established for β-diketones in general, and the principles can be directly applied to this specific substituted cyclohexanone (B45756). The reaction of the diketone with various binucleophilic reagents can lead to the formation of a wide range of heterocyclic systems, including pyrazoles, isoxazoles, pyrimidines, and pyridines.

Pyrazoles: The condensation of 1,3-diketones with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. youtube.comorganic-chemistry.orgmdpi.comdergipark.org.tr In the case of this compound, reaction with hydrazine would be expected to yield a tetrahydropyrazolo[3,4-b]quinoline derivative. The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. The substitution pattern on the resulting pyrazole (B372694) can be controlled by the choice of substituted hydrazine.

Pyrimidines: Similarly, the Pinner synthesis provides a route to pyrimidine (B1678525) derivatives through the condensation of 1,3-dicarbonyl compounds with amidines. slideshare.netchemtube3d.comacs.orgresearchgate.netbu.edu.eg The reaction of this compound with an amidine, such as benzamidine, would lead to a highly substituted tetrahydropyrimidine. This reaction is typically catalyzed by either acid or base and proceeds via a condensation-cyclization sequence.

Pyridines: Substituted pyridines can also be accessed from 1,5-dicarbonyl compounds, which can be formed from α,β-unsaturated ketones and a Michael donor. The Kröhnke pyridine (B92270) synthesis, for instance, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org While not a direct reaction of the diketone itself, derivatives of this compound could be envisioned as precursors to the necessary unsaturated systems for such syntheses.

Table 1: Examples of Heterocyclic Frameworks from this compound

| Heterocycle | Reagent(s) | General Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine | Condensation-Cyclization |

| Pyrimidine | Amidine | Pinner Synthesis |

| Isoxazole | Hydroxylamine | Condensation-Cyclization |

| Pyridine | Ammonia/Amine | Hantzsch-type Synthesis (from a derivative) |

Intermediate in the Total Synthesis of Complex Natural Products and Synthetic Analogues

The substituted cyclohexane (B81311) core of this compound makes it a valuable chiral building block for the total synthesis of complex natural products, particularly terpenes and steroids. elsevierpure.compharm.or.jpmdpi.comnih.govmdpi.comnih.gov The stereochemistry of the methyl groups on the cyclohexane ring can be controlled or utilized to direct the stereochemical outcome of subsequent reactions, a crucial aspect of natural product synthesis.

Terpene Synthesis: Many sesquiterpenes and diterpenes possess a substituted cyclohexane ring as a key structural motif. researchgate.netrsc.orgnih.gov For example, the aristolone (B209160) family of sesquiterpenes features a 2,3-dimethylcyclohexanone core. researchgate.net Synthetic strategies towards these natural products could potentially utilize this compound as a starting material, where the acetyl group could be manipulated to introduce further functionality or removed after serving its synthetic purpose. The existing stereocenters would provide a head start in the stereocontrolled synthesis of these complex targets.

Chiral Pool Synthesis: Chiral, highly functionalized cyclohexanones are sought-after intermediates in organic synthesis. mdpi.comacs.orgresearchgate.net Methodologies such as the Ferrier carbocyclization can produce optically pure cyclohexanones from carbohydrate precursors. elsevierpure.com A compound like this compound, if available in enantiomerically pure form, would be a valuable addition to the chiral pool for the asymmetric synthesis of a variety of complex molecules.

Table 2: Potential Natural Product Targets from this compound

| Natural Product Class | Key Structural Feature | Potential Synthetic Application |

|---|---|---|

| Sesquiterpenes (e.g., Aristolone) | Dimethylcyclohexanone core | Stereocontrolled introduction of the decalin system |

| Diterpenes | Substituted cyclohexane rings | Elaboration to form polycyclic frameworks |

| Steroids | Cyclohexane A-ring precursor | Construction of the steroidal nucleus |

Application as a Chemical Probe in Mechanistic Enzymology Studies

The β-diketone functionality of this compound makes it a candidate for use as a chemical probe in the study of enzyme mechanisms. β-Diketones are known to be substrates for certain enzymes and can also act as inhibitors of others. nih.govnih.govsemanticscholar.orgmdpi.commdpi.com

Enzyme Inhibition: The ability of β-diketones to chelate metal ions is a key feature that can be exploited for enzyme inhibition. Many enzymes, particularly those involved in phosphotransfer reactions like HIV-1 integrase, utilize divalent metal ions in their active sites. nih.gov A molecule like this compound could potentially bind to these metal ions, thereby inhibiting the enzyme's catalytic activity. The substituents on the cyclohexane ring could be modified to enhance binding affinity and selectivity for a particular enzyme.

Enzyme-Catalyzed Cleavage: There are known enzymes, such as β-diketone hydrolases, that catalyze the cleavage of the C-C bond in β-dicarbonyl compounds. nih.govsemanticscholar.org 2-Acetylcyclohexanone (B32800) has been shown to be a substrate for some of these enzymes. nih.gov By synthesizing isotopically labeled versions of this compound, it could be used as a probe to study the mechanism of these enzymes, for example, through kinetic isotope effect studies. The stereochemistry of the methyl groups could also provide insights into the stereoselectivity of the enzymatic reaction.

Table 3: Potential Applications in Mechanistic Enzymology

| Application | Enzyme Class | Mechanistic Insight |

|---|---|---|

| Enzyme Inhibition | Metallophosphotransferases | Role of metal ions in catalysis |

| Substrate Analogue | β-Diketone Hydrolases | Enzyme kinetics and stereoselectivity |

| Covalent Labeling | Oxidoreductases | Identification of active site residues |

Development of Novel Reagents, Ligands, and Catalysts from this compound Derivatives

The chiral nature and functional group handles of this compound make it an attractive scaffold for the development of new chiral ligands and catalysts for asymmetric synthesis.

Chiral Ligands: Chiral ligands are essential for enantioselective catalysis. The cyclohexane backbone of this compound provides a rigid scaffold upon which coordinating groups can be installed. For example, the dicarbonyl moiety can be converted into a chiral diamine or diimine, which can then be used to chelate to a metal center. The stereochemistry of the methyl groups would be expected to influence the conformation of the resulting metal complex and thus the enantioselectivity of the catalyzed reaction. Chiral trans-cyclooctenes have been shown to be effective ligands in asymmetric catalysis, and similar principles could be applied to derivatives of this compound. nih.govchemistryviews.org

Organocatalysts: The ketone functionality of this compound could be utilized in the design of new organocatalysts. For instance, it could be converted into a chiral pyrrolidine (B122466) or other amine-based catalyst for use in asymmetric aldol (B89426) or Michael reactions. The bulky and stereochemically defined cyclohexane backbone could provide the necessary steric environment to control the facial selectivity of the reaction.

Table 4: Potential Ligands and Catalysts from this compound Derivatives

| Catalyst/Ligand Type | Potential Application | Key Structural Feature |

|---|---|---|

| Chiral Diamine Ligand | Asymmetric Hydrogenation | C2-symmetric backbone |

| Chiral Schiff Base Ligand | Asymmetric Epoxidation | Tetradentate coordination |

| Chiral Pyrrolidine Organocatalyst | Asymmetric Aldol Reaction | Steric bulk and defined stereochemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.